6-Chloro-2-(ethylthio)-4-phenylquinazoline is a synthetically derived organic compound belonging to the class of quinazolines. Quinazolines are a well-known class of heterocyclic compounds with a wide range of biological activities, making them valuable subjects in medicinal and pharmaceutical research. [] While this specific derivative has not been extensively studied, its structural similarity to other biologically active quinazolines suggests potential applications in various scientific research fields.
6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline is a compound belonging to the quinazoline family, characterized by a quinazoline core structure substituted with a chloro group and an ethylsulfanyl group. Quinazolines are known for their diverse biological activities, making them significant in pharmaceutical research. This particular compound has garnered attention due to its potential applications in medicinal chemistry, particularly in developing therapeutic agents.
The synthesis of 6-chloro-2-(ethylsulfanyl)-4-phenylquinazoline typically involves multi-step procedures that include the formation of key intermediates. One common method starts with the chloromethylation of 4-phenylquinazoline derivatives followed by substitution reactions to introduce the ethylsulfanyl group.
The molecular structure of 6-chloro-2-(ethylsulfanyl)-4-phenylquinazoline can be represented as follows:
The compound features a quinazoline ring system with substituents that influence its chemical behavior and biological activity. The presence of chlorine and ethylsulfanyl groups significantly affects its reactivity and solubility properties.
6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline can participate in various chemical reactions typical for quinazolines, including:
The reactivity of the chloro and sulfanyl groups allows for diverse synthetic pathways, making this compound a versatile intermediate in organic synthesis .
Relevant data from studies indicate that variations in substituents can significantly impact these properties, influencing both solubility and reactivity .
6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline has potential applications in:
The ongoing research into quinazolines emphasizes their importance in developing new therapeutic agents, particularly those targeting resistant forms of cancer cells .
The systematic name 6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline precisely defines this heterocyclic compound’s molecular architecture. The base structure is quinazoline—a bicyclic system comprising fused benzene and pyrimidine rings. Positional numbering follows IUPAC conventions: the quinazoline system assigns N1 and C2 to the pyrimidine moiety, with C3–C8 forming the benzenoid ring. The prefix 6-Chloro specifies chlorine substitution at C6, while 4-phenyl denotes a benzene ring attached to C4. Crucially, 2-(ethylsulfanyl) indicates an ethylthioether (–SCH₂CH₃) group at C2, distinguishing it from common 2-amino or 2-alkoxy derivatives [2] [7]. This nomenclature reflects a broader classification framework where substituent variations at C2, C4, and C6 generate distinct pharmacological profiles.
Table 1: Structural Diversity in C2-Substituted Quinazolines
Compound Name | C2 Substituent | Molecular Formula |
---|---|---|
6-Chloro-2-(ethylsulfanyl)-4-phenylquinazoline | Ethylsulfanyl (–SCH₂CH₃) | C₁₆H₁₃ClN₂S |
6-Chloro-2-ethyl-4-phenylquinazoline [1] | Ethyl (–CH₂CH₃) | C₁₆H₁₃ClN₂ |
6-Chloro-4-phenylquinazoline-2-carbaldehyde [2] | Carbaldehyde (–CHO) | C₁₅H₉ClN₂O |
6-Chloro-2-phenylquinazoline-4(3H)-thione [7] | Thione (=S) | C₁₄H₉ClN₂S |
Structurally, 6-chloro-2-(ethylsulfanyl)-4-phenylquinazoline belongs to the 4-aryl-6-chloro-2-thioether quinazoline subclass. The chlorine atom at C6 provides an electron-withdrawing effect that enhances electrophilic reactivity, facilitating nucleophilic displacement reactions. The phenyl group at C4 extends π-conjugation, influencing electronic properties and binding interactions. The ethylsulfanyl group at C2 combines steric bulk with moderate electron-donating capacity, affecting molecular polarity and metabolic stability [2] [7]. This configuration balances lipophilicity and reactivity, enabling diverse synthetic applications in medicinal chemistry.
Quinazoline derivatives emerged as bioactive scaffolds in the mid-20th century, with early studies focused on antibacterial agents. The 1950s–1970s saw the development of 2,4-diaminoquinazolines as dihydrofolate reductase inhibitors, exploiting the core’s ability to mimic pteridine structures. This era established the pharmacophoric versatility of the quinazoline system, where C4 and C6 positions proved critical for target engagement. Chlorine emerged as a preferred substituent at C6 due to its role as a synthetic handle for further derivatization [4] [6].
The 1990s–2000s marked a transformative period with kinase-targeted therapeutics. 4-Anilinoquinazolines gained prominence as epidermal growth factor receptor (EGFR) inhibitors, exemplified by drugs like gefitinib. During this phase, researchers systematically explored C2 modifications to optimize pharmacokinetics. While 2-amino derivatives dominated clinical candidates, 2-thioethers like 6-chloro-2-(ethylsulfanyl)-4-phenylquinazoline were investigated as intermediates and bioactive motifs. Patent literature from this period (e.g., US7947696B2) reveals extensive claims covering 2-amino-4-phenylquinazolines as HSP90 modulators, highlighting the scaffold’s therapeutic relevance [4].
Table 2: Key Developments in Quinazoline Medicinal Chemistry
Time Period | Therapeutic Focus | Structural Features | Significance |
---|---|---|---|
1950s–1970s | Antibacterials | 2,4-Diamino derivatives | Folate pathway inhibition |
1990s–2000s | Kinase inhibitors (EGFR) | 4-Anilinoquinazolines with C2 aryl/amino groups | First targeted cancer therapies |
2000s–Present | Diverse targets (HSP90, VEGFR) | C2 thioethers, sulfoxides, halogens | Enhanced selectivity and drug-like properties [4] [5] |
Contemporary research (post-2010) leverages C2 thioethers for their balanced electronic properties and metabolic stability. The ethylsulfanyl group in particular offers improved oxidative stability over methylthio analogs while retaining sufficient nucleophilicity for displacement reactions. Studies on analogs like 4-chloro-6-iodo-2-phenylquinazoline demonstrate how halogen choices (Cl vs. I) modulate reactivity for selective cross-coupling [6]. This evolution underscores the scaffold’s adaptability to multiple therapeutic domains through rational substituent engineering.
This compound exemplifies strategic molecular design for multifunctional reactivity. The C6 chlorine acts as an activating group for nucleophilic aromatic substitution (SNAr), enabling efficient introduction of amines, alkoxides, or thiols. Simultaneously, the ethylsulfanyl group at C2 can undergo oxidation to sulfoxides/sulfones or serve as a leaving group for displacement by nucleophiles. This dual reactivity permits sequential derivatization, making the compound a versatile synthon for libraries targeting diverse biological pathways [2] [6].
The ethylsulfanyl moiety confers distinct advantages over common C2 substituents:
In heterocyclic synthesis, this compound serves as a linchpin for constructing complex architectures. Its iodine analog (4-chloro-6-iodo-2-phenylquinazoline) has enabled Sonogashira and Suzuki couplings to generate biaryl derivatives for kinase inhibition studies [6]. The morpholinyl-containing pyrimidinamine (CAS 3549-05-1) further illustrates how heterocyclic amines can displace chloro substituents in related systems to yield bioactive molecules [3].
Table 3: Impact of Key Substituents on Quinazoline Properties
Position | Substituent | Electronic Effect | Role in Synthetic Chemistry | Biological Influence |
---|---|---|---|---|
C2 | Ethylsulfanyl | Moderate +I effect | Displacement by nucleophiles; oxidation | Enhances membrane permeability |
C4 | Phenyl | π-Extension | Anchors aromatic pharmacophores | Facilitates π-stacking in hydrophobic pockets |
C6 | Chlorine | Strong –I effect | SNAr reactions; cross-coupling site | Electrophilic activation for target binding |
The compound’s significance extends to drug discovery paradigms. Quinazolines bearing ethylsulfanyl groups at C2 have demonstrated potent inhibition of VEGFR2 and other kinases, validating this substitution pattern. Molecular modeling reveals that the ethylsulfanyl group occupies a hydrophobic subpocket adjacent to the ATP-binding site, with the sulfur atom forming favorable van der Waals contacts [4] [6]. This precise spatial positioning underscores its role in optimizing target engagement—a testament to the compound’s enduring relevance in structure-activity relationship (SAR) explorations.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3